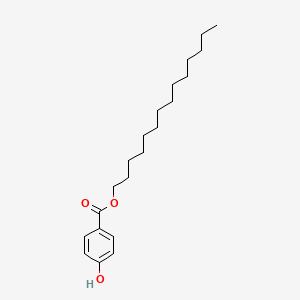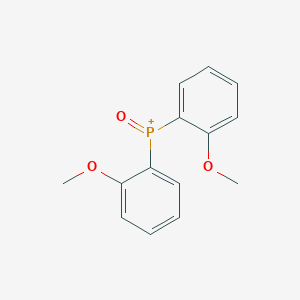
Potassium 6-bromo-2-naphthyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 6-bromo-2-naphthyl sulphate is a chemical compound with the molecular formula C10H8BrKO4S. It is a potassium salt of 6-bromo-2-naphthyl sulphate, characterized by the presence of a bromine atom attached to the naphthalene ring and a sulphate group. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 6-bromo-2-naphthyl sulphate typically involves the sulfonation of 6-bromo-2-naphthol followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: 6-bromo-2-naphthol is treated with sulfuric acid to introduce the sulphate group.
Neutralization: The resulting 6-bromo-2-naphthyl sulphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation of 6-bromo-2-naphthol.
Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 6-bromo-2-naphthyl sulphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-2-naphthyl sulphate or 6-thio-2-naphthyl sulphate.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Applications De Recherche Scientifique
Potassium 6-bromo-2-naphthyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Potassium 6-bromo-2-naphthyl sulphate involves its interaction with molecular targets such as enzymes and proteins. The sulphate group can form hydrogen bonds and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Potassium 6-chloro-2-naphthyl sulphate
- Potassium 6-fluoro-2-naphthyl sulphate
- Potassium 6-iodo-2-naphthyl sulphate
Comparison:
- Potassium 6-bromo-2-naphthyl sulphate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propriétés
Numéro CAS |
71799-94-5 |
|---|---|
Formule moléculaire |
C10H7BrKO4S |
Poids moléculaire |
342.23 g/mol |
Nom IUPAC |
potassium;(6-bromonaphthalen-2-yl) sulfate |
InChI |
InChI=1S/C10H7BrO4S.K/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9;/h1-6H,(H,12,13,14); |
Clé InChI |
HSEJBEMQUQYBDT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O.[K] |
| 71799-94-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Methylsulfanyl)phenyl]guanidine](/img/structure/B3056413.png)











![1,4-Dioxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B3056434.png)
